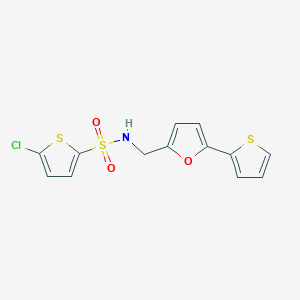

5-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves the reaction of an enaminone precursor with different nucleophiles and electrophiles. The resulting structure incorporates both thiophene and furan moieties. The substituents at position-2 of the thiophene ring significantly impact the compound’s biological activity .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned, its reactivity likely stems from the ambident nucleophilicity of enamines and electrophilicity of enones. The thiophene nucleus further contributes to its diverse pharmacological applications .

Physical And Chemical Properties Analysis

科学的研究の応用

Antitubercular Agent

This compound has been synthesized and evaluated for its potential as an antitubercular agent . It has shown promising results against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The design of novel derivatives of this compound could lead to the development of new medications to treat tuberculosis, especially in the face of multi-drug resistant strains of the bacterium.

Organic Semiconductor Applications

Thiophene derivatives, such as the one , are crucial in the field of organic semiconductors . They are used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s ability to conduct electricity while maintaining flexibility makes it an excellent candidate for use in flexible electronic devices.

Antimicrobial Activity

The thiophene moiety is known for its antimicrobial properties . Compounds containing thiophene have been tested and shown to inhibit the growth of various bacterial strains, including Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus . This opens up possibilities for the compound to be used in the development of new antimicrobial agents.

Anti-Inflammatory Properties

Thiophene derivatives are also recognized for their anti-inflammatory effects . The compound could be modified to enhance its efficacy and selectivity as an anti-inflammatory drug, potentially leading to new treatments for chronic inflammatory diseases .

Cancer Research

In cancer research, thiophene derivatives have been investigated for their cytotoxic effects on cancer cells. The compound has the potential to be developed into a chemotherapeutic agent that could selectively target and kill cancer cells .

Catalysis

Thiophene compounds have been studied for their role in catalysis . They can act as catalysts in various chemical reactions, potentially improving the efficiency and selectivity of these processes . This application is particularly important in industrial chemistry, where catalysts are essential for the production of various chemicals.

作用機序

Target of Action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Mode of Action

It’s worth noting that thiophene and its derivatives are known to react easily with electrophiles due to the sulfur atom contributing two π electrons to the aromatic sextet .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of reactions, including electrophilic, nucleophilic, or radical substitutions .

Result of Action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Action Environment

The demand for new materials and medicines encourages searches for new methods as well as improvements to existing ones, for example, cheaper and environmentally friendly but still effective and selective reaction procedures .

特性

IUPAC Name |

5-chloro-N-[(5-thiophen-2-ylfuran-2-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3S3/c14-12-5-6-13(20-12)21(16,17)15-8-9-3-4-10(18-9)11-2-1-7-19-11/h1-7,15H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZFANUOPUVZIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)CNS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2905100.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetonitrile](/img/structure/B2905101.png)

![N-(2-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2905106.png)

![2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2905110.png)